REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]2[NH:15][CH2:14][CH2:13][NH:12][C:11]2=[O:16])=[CH:2]1.[CH3:17][O:18]C=O>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]2[N:15]([CH:17]=[O:18])[CH2:14][CH2:13][NH:12][C:11]2=[O:16])=[CH:2]1
|
Name
|
|
Quantity
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21.5 g
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Type
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reactant
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Smiles
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N1C=C(C2=CC=CC=C12)C1C(NCCN1)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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|
Smiles
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N1C=C(C2=CC=CC=C12)C1C(NCCN1C=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |